Prucalopride succinate

概要

説明

Prucalopride succinate is a medication primarily used to treat chronic idiopathic constipation. It is a selective, high-affinity serotonin (5-HT4) receptor agonist that enhances gastrointestinal motility by stimulating colonic mass movements, which are essential for defecation .

準備方法

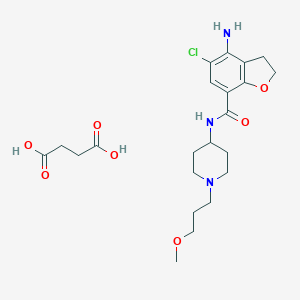

Synthetic Routes and Reaction Conditions: Prucalopride succinate can be synthesized through the condensation of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid with 1-(3-methoxypropyl)-4-piperidinamine in the presence of ethyl chloroformate and N,N-diethylethanamine in trichloromethane. The reaction mass is then treated with isopropanolic-HCl solution to produce prucalopride monohydrochloride salt .

Industrial Production Methods: The industrial production of this compound involves purification processes to obtain highly pure this compound salt. This includes providing a solution of this compound in a solvent medium and subsequent purification steps to ensure the product is free of other polymorphic forms and solvated/hydrated forms .

化学反応の分析

Types of Reactions: Prucalopride succinate undergoes various chemical reactions, including:

Oxidation: Prucalopride can be oxidized under specific conditions to form degradation products.

Reduction: Reduction reactions can be used to modify the functional groups within the prucalopride molecule.

Substitution: Substitution reactions can occur at the amino or chloro groups of the prucalopride molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

科学的研究の応用

Clinical Applications

- Chronic Constipation Treatment

-

Gastrointestinal Disorders

- Beyond constipation, prucalopride has potential applications in treating other gastrointestinal conditions characterized by motility issues, such as gastroparesis and irritable bowel syndrome (IBS). Its ability to enhance gut motility makes it a candidate for managing various functional gastrointestinal disorders .

- Postoperative Recovery

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for pharmacokinetic studies and therapeutic monitoring. Several advanced analytical techniques have been developed:

- High-Performance Liquid Chromatography (HPLC)

- Spectrofluorimetric Methods

Case Studies

- Efficacy in Elderly Patients

-

Comparative Studies with Other Treatments

- Comparative studies have shown that prucalopride is more effective than traditional laxatives in increasing bowel movement frequency among patients with severe constipation. In a clinical trial involving patients unresponsive to standard therapies, those treated with prucalopride experienced significant improvements .

作用機序

Prucalopride succinate acts as a selective, high-affinity agonist of the serotonin (5-HT4) receptor. By binding to these receptors, it promotes cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons. This leads to the stimulation of the peristaltic reflex, increased intestinal secretions, and enhanced gastrointestinal motility .

類似化合物との比較

Plecanatide: Another medication used to treat chronic idiopathic constipation, but it works by activating guanylate cyclase-C receptors.

Lubiprostone: Used for chronic constipation, it activates chloride channels in the gut to increase fluid secretion and motility.

Linaclotide: Also used for chronic constipation, it activates guanylate cyclase-C receptors similar to plecanatide.

Uniqueness of Prucalopride Succinate: this compound is unique due to its high selectivity and affinity for the serotonin (5-HT4) receptor, which minimizes the risk of cardiac adverse effects associated with non-selective serotonin receptor agonists .

生物活性

Prucalopride succinate is a selective serotonin (5-HT4) receptor agonist primarily used in the treatment of chronic idiopathic constipation (CIC). Its mechanism of action involves enhancing gastrointestinal motility, making it an effective therapeutic option for patients who do not respond adequately to traditional laxatives. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

Prucalopride selectively stimulates 5-HT4 receptors located in the gastrointestinal tract. This activation leads to:

- Increased Release of Acetylcholine : Enhances motility by promoting the release of acetylcholine from enteric neurons.

- Stimulation of Colonic Contractions : Induces contractile activity in the proximal colon while inhibiting contractions in the distal colon, facilitating bowel movements .

- Acceleration of Gastrointestinal Transit : Improves gastric emptying and small bowel transit times, contributing to its laxative effect .

Pharmacokinetics

The pharmacokinetic profile of prucalopride is characterized by:

- Absorption : Rapidly absorbed with a bioavailability exceeding 90%. Maximum plasma concentration is reached approximately 2.77 hours post-administration .

- Distribution : The mean volume of distribution is about 623 L, indicating extensive tissue distribution .

- Metabolism : Minimal metabolism occurs, with 94% of the drug excreted unchanged in urine. It does not significantly interact with cytochrome P450 enzymes .

- Half-Life : Approximately 18-20 hours, allowing once-daily dosing .

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of prucalopride in improving bowel function in patients with CIC:

Table 1: Summary of Clinical Trials

Case Study 1: Efficacy in Elderly Patients

A case study involving elderly patients demonstrated that prucalopride significantly improved bowel movement frequency and quality of life metrics over a treatment period of 12 weeks. Patients reported an increase from an average of less than two bowel movements per week to over three after treatment initiation .

Case Study 2: Long-term Use

In a long-term study involving patients with refractory constipation, prucalopride maintained its efficacy over a period of one year without significant adverse events. Patients noted sustained improvements in bowel regularity and overall satisfaction with treatment outcomes .

Safety Profile

Prucalopride has been generally well tolerated among patients. Commonly reported adverse effects include:

- Diarrhea

- Nausea

- Abdominal pain

- Headache

These side effects are typically mild to moderate and often resolve shortly after treatment initiation . Importantly, prucalopride has not been associated with serious cardiac events, which is a significant consideration compared to other prokinetic agents .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying prucalopride succinate in biological matrices?

- Methodological Answer : Use validated bioanalytical techniques such as Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) to quantify this compound in plasma or serum. Ensure calibration curves meet linearity (R² > 0.99) and precision (CV < 15%) criteria. Include internal standards (e.g., deuterated analogs) to correct for matrix effects . For spectrophotometric methods, terbium-sensitized luminescence with 8-hydroxyquinoline offers a cost-effective alternative, validated via Complex-GAPI and Eco-Scale assessments .

Q. How should researchers design in vitro assays to evaluate prucalopride’s selectivity for 5-HT4 receptors?

- Methodological Answer : Employ competitive binding assays using radiolabeled ligands (e.g., [³H]-GR113808) in transfected cell lines expressing human 5-HT4 receptors. Calculate IC₅₀ values via nonlinear regression and compare with off-target receptors (e.g., 5-HT3, dopamine D2) to assess specificity. Include positive controls (e.g., cisapride) and validate results with functional assays measuring cAMP accumulation .

Q. What stability-indicating parameters are critical for this compound formulation studies?

- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress conditions. Use high-resolution LC-QTOF-MS/MS to identify degradation products (e.g., oxidation of the benzamide moiety) and ensure method specificity per ICH Q2(R1) guidelines. Monitor impurity thresholds (<0.1% for unknown degradation products) .

Q. How can researchers formulate a PICOT framework for clinical studies on prucalopride’s efficacy?

- Methodological Answer : Structure the question as:

- P opulation: Adults with chronic idiopathic constipation (CIC).

- I ntervention: Daily oral this compound (2 mg).

- C omparison: Placebo or alternative prokinetic agents (e.g., lubiprostone).

- O utcome: Change in spontaneous bowel movements/week at 12 weeks.

- T ime: 12-week randomized controlled trial.

Ensure alignment with CONSORT guidelines for trial reporting .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacokinetic data between rodent and human studies?

- Methodological Answer : Perform interspecies allometric scaling using body surface area normalization. Adjust for metabolic differences (e.g., cytochrome P450 isoforms) via in vitro hepatocyte incubation studies. Validate models by comparing predicted vs. observed human AUC and Cmax values .

Q. What strategies optimize this compound synthesis to address low yields in the final coupling step?

- Methodological Answer : Redesign the synthetic route to minimize steric hindrance during the amide bond formation. Use coupling reagents (e.g., HATU/DIPEA) under inert conditions. Monitor reaction progress via in-line FTIR spectroscopy and optimize solvent polarity (e.g., switch from DMF to THF) to improve intermediate solubility .

Q. How should researchers integrate computational modeling to predict prucalopride’s metabolite interactions?

- Methodological Answer : Apply in silico tools like Schrödinger’s ADMET Predictor or SwissADME to identify potential Phase I/II metabolites. Cross-validate predictions with in vitro microsomal incubation data (e.g., human liver microsomes + NADPH). Prioritize metabolites with >10% abundance for structural elucidation via NMR and HRMS .

Q. What statistical approaches address batch-to-batch variability in prucalopride tablet dissolution studies?

- Methodological Answer : Implement multivariate analysis (e.g., PCA or PLS) to correlate excipient ratios (e.g., lactose:microcrystalline cellulose) with dissolution profiles (f2 similarity factor ≥50). Use QbD principles to define a design space for critical process parameters (granulation time, compression force) .

Q. How can researchers validate prucalopride’s off-target effects in complex gut microbiota models?

- Methodological Answer : Utilize ex vivo fecal fermentation assays with metagenomic sequencing (16S rRNA) to assess microbial diversity shifts. Pair with LC-MS metabolomics to quantify short-chain fatty acid changes. Apply false discovery rate (FDR) correction to differentiate treatment effects from baseline variability .

Q. What ethical and methodological safeguards are essential for pediatric prucalopride trials?

- Methodological Answer : Adhere to FDA Pediatric Study Planning requirements, including assent forms and age-appropriate dosing (e.g., weight-tiered regimens). Use population pharmacokinetic (PopPK) modeling to account for developmental changes in drug clearance. Pre-register trials on ClinicalTrials.gov and include a Data Safety Monitoring Board (DSMB) .

Q. Methodological Frameworks and Pitfalls

- For Mechanistic Studies : Combine patch-clamp electrophysiology (for 5-HT4 receptor activation) with calcium imaging in enteric neurons to dissect excitatory vs. inhibitory pathways .

- Avoiding Common Pitfalls :

- Contradictory Data : Predefine endpoints (primary/secondary) and use blinded adjudication committees for outcome assessment .

- Degradation Artifacts : Store prucalopride reference standards at -80°C under nitrogen to prevent succinate ester hydrolysis .

特性

IUPAC Name |

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRSNVSQLGRAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027749 | |

| Record name | Prucalopride succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179474-85-2 | |

| Record name | Prucalopride succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prucalopride succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-CHLORO-N-[1-(3-METHOXYPROPYL)PIPERIDIN-4-YL]-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXAMIDE SUCCINATE (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRUCALOPRIDE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2G75E1CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。